KRH102053 was initially discovered through fragment-based screening aimed at identifying low molecular weight compounds that could modulate protein-protein interactions involving HIF-1α. It belongs to a class of compounds designed to activate PHD2, thereby promoting the hydroxylation and subsequent degradation of HIF-1α under normoxic conditions . This mechanism positions KRH102053 as a potential therapeutic agent in cancer treatment and other disorders associated with hypoxia.
The synthesis of KRH102053 involves several key steps that typically include:
The molecular structure of KRH102053 can be depicted as follows:
The compound features specific functional groups that facilitate its interaction with PHD2, enhancing its ability to promote hydroxylation of HIF-1α .
KRH102053 primarily functions through:
These reactions are crucial for maintaining cellular oxygen homeostasis and preventing pathological conditions associated with excessive HIF-1α activity.
The mechanism by which KRH102053 exerts its effects involves several steps:
This process effectively lowers HIF-1α levels in cells exposed to normal oxygen levels, counteracting the effects of hypoxia.
KRH102053 exhibits several notable physical and chemical properties:
These properties are critical for its application in biological assays and therapeutic contexts .
KRH102053 has potential applications in various scientific fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: